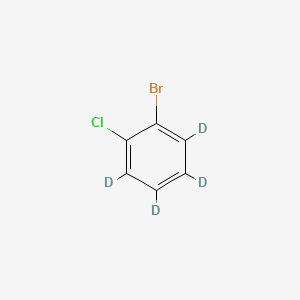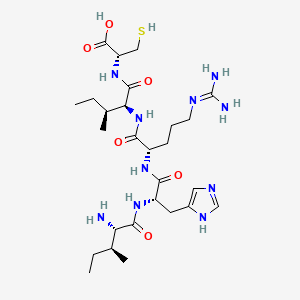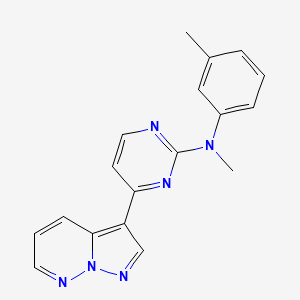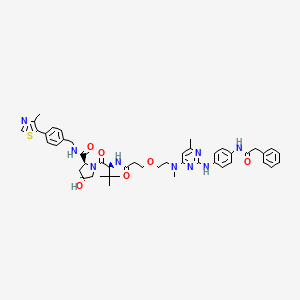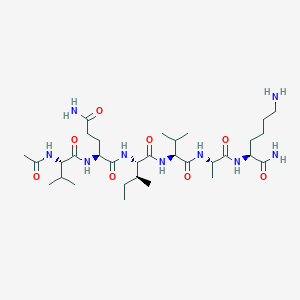![molecular formula C102H111N10O21S3+ B12395965 1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)
1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung „1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate” ist ein komplexes organisches Molekül mit möglichen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung umfasst mehrere Schritte, die jeweils spezifische Reaktionsbedingungen erfordern. Typischerweise beginnt die Synthese mit der Herstellung von Zwischenverbindungen, die dann durch verschiedene chemische Reaktionen zu dem Endprodukt kombiniert werden. Häufige Techniken, die bei der Synthese verwendet werden, umfassen Kondensationsreaktionen, Veresterung und Amidierung.
Industrielle Produktionsmethoden
In einem industriellen Umfeld würde die Produktion dieser Verbindung die Skalierung der Labor-Synthesemethoden beinhalten. Dies erfordert die Optimierung der Reaktionsbedingungen, um einen hohen Ertrag und eine hohe Reinheit zu gewährleisten. Techniken wie kontinuierliche Fließsynthese und automatisierte Reaktoren können eingesetzt werden, um eine effiziente Produktion zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Die Verbindung kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Die Ersetzung einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Amine). Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren liefern, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Die Verbindung hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz oder Katalysator in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird in Studien zu zellulären Prozessen und molekularen Interaktionen eingesetzt.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten.
Industrie: Wird bei der Herstellung von Arzneimitteln, Farbstoffen und anderen chemischen Produkten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Verbindung entfaltet ihre Wirkungen, indem sie an diese Zielstrukturen bindet und ihre Aktivität moduliert, was zu verschiedenen biologischen Reaktionen führt.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.
Eigenschaften
Molekularformel |
C102H111N10O21S3+ |
|---|---|
Molekulargewicht |
1909.2 g/mol |
IUPAC-Name |
1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C102H110N10O21S3/c1-8-108-82-40-35-71(135(126,127)128)59-76(82)101(4,5)89(108)30-11-9-12-31-90-102(6,7)77-60-72(136(129,130)131)36-41-83(77)111(90)49-20-10-13-32-91(114)105-78(39-42-92(115)116)99(122)112-50-21-28-84(112)98(121)106-79(61-93(117)118)85(113)62-132-100(123)94-63(2)55-68(56-64(94)3)97(120)104-48-22-47-103-96(119)67-43-51-107(52-44-67)134(124,125)88-29-19-16-25-75(88)95-73-37-33-69(109-53-45-65-23-14-17-26-80(65)109)57-86(73)133-87-58-70(34-38-74(87)95)110-54-46-66-24-15-18-27-81(66)110/h9,11-12,14-19,23-27,29-31,33-38,40-41,55-60,67,78-79,84H,8,10,13,20-22,28,32,39,42-54,61-62H2,1-7H3,(H6-2,103,104,105,106,114,115,116,117,118,119,120,121,126,127,128,129,130,131)/p+1/t78-,79-,84-/m0/s1 |
InChI-Schlüssel |
NBKLIRAPFKTQDD-IYUQAZOKSA-O |
Isomerische SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)O)C(=O)COC(=O)C6=C(C=C(C=C6C)C(=O)NCCCNC(=O)C7CCN(CC7)S(=O)(=O)C8=CC=CC=C8C9=C1C=CC(=CC1=[O+]C1=C9C=CC(=C1)N1CCC2=CC=CC=C21)N1CCC2=CC=CC=C21)C)(C)C |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NC(CCC(=O)O)C(=O)N5CCCC5C(=O)NC(CC(=O)O)C(=O)COC(=O)C6=C(C=C(C=C6C)C(=O)NCCCNC(=O)C7CCN(CC7)S(=O)(=O)C8=CC=CC=C8C9=C1C=CC(=CC1=[O+]C1=C9C=CC(=C1)N1CCC2=CC=CC=C21)N1CCC2=CC=CC=C21)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)
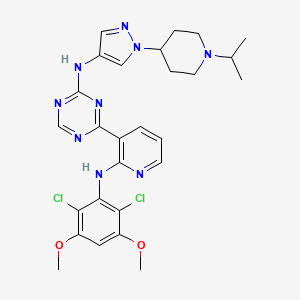
![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)
